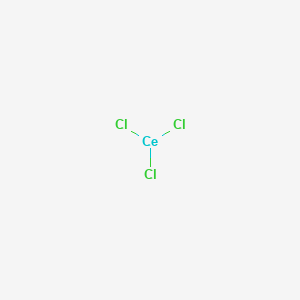

Cerium trichloride

描述

Synthesis Analysis

The synthesis of cerium compounds has been explored through various methods. For instance, cerium(IV) bis(octaethylporphyrinate) and dicerium(III) tris(octaethylporphyrinate) are synthesized by prolonged boiling of cerium(III) acetylacetonate with octaethylporphyrin, highlighting a route to novel lanthanoid porphyrins (Buchler et al., 1986). Another approach uses homoleptic cerium(IV) diisopropylamide, synthesized via oxidation of Ce(NiPr2)4Li(thf) with trityl chloride or hexachloroethane, demonstrating a pathway for cerium(IV) chemistry (Schneider et al., 2014).

Molecular Structure Analysis

The molecular structure of cerium compounds reveals complex geometries. For example, cerium(IV) bis(octaethylporphyrinate) features a double-decker structure with cerium ions in an approximate square-antiprismatic geometry, showcasing the intricate structural nature of cerium porphyrins (Buchler et al., 1986).

Chemical Reactions and Properties

Cerium trichloride participates in a variety of chemical reactions. For example, it has been used as an efficient catalyst for the ring opening of epoxides with aromatic amines to generate β-amino alcohols, demonstrating its catalytic capabilities (Reddy et al., 2001). Additionally, cerium trichloride heptahydrate was found to be an effective catalyst for the three-component direct Mannich reaction, highlighting its utility in facilitating complex organic reactions (Dai et al., 2010).

Physical Properties Analysis

The physical properties of cerium compounds, such as cerium oxides, have been explored through various methods, including solvothermal synthesis. This method offers advantages in controlling crystal form and morphology, demonstrating the versatility of cerium compounds in material science (Walton, 2011).

Chemical Properties Analysis

Cerium compounds exhibit diverse chemical properties, such as acting as catalysts in organic reactions. The green synthesis of cerium dioxide nanoparticles using leaf extract of Azadirachta indica has been investigated for thermal and photocatalytic processes, underscoring the environmental applications of cerium compounds (Sharma et al., 2017).

科研应用

Catalyst in Synthesis of β-Amino Ketones : Dai, Li, Quan, and Lü (2010) noted that cerium trichloride heptahydrate serves as an efficient catalyst for the one-pot synthesis of β-amino ketones through the direct Mannich reaction (Dai, Li, Quan, & Lü, 2010).

Production of Nanoparticles : Bai, Choy, Stelzer, and Schoonman (1999) used cerium trichloride as a solid precursor in producing nano-sized particles of ceria and yttria-doped ceria (Bai, Choy, Stelzer, & Schoonman, 1999).

Cross-Coupling Reactions : Shenglof, Gelman, Molander, and Blum (2003) reported that cerium trichloride promotes the cross-coupling of triethylaluminum with bromoarenes, enhancing selectivity and reducing hydrodebromination (Shenglof, Gelman, Molander, & Blum, 2003).

High-Temperature Corrosion Studies : Nikitina and Kazakovtseva (2018) utilized cerium trichloride as an analog of plutonium in high-temperature corrosion studies of steel in molten lithium and potassium chlorides (Nikitina & Kazakovtseva, 2018).

Radiation Detection and Quantum Magnets : Chakoumakos et al. (2008) found that cerium trichloride-methanol adduct crystals have unique scintillation properties useful for radiation detection applications and can be used in low-dimensional quantum magnets (Chakoumakos et al., 2008).

Medical Disorders and ROI Treatment : Karakoti et al. (2008) noted cerium oxide's (ceria) use in treating medical disorders caused by reactive oxygen intermediates (ROI) due to its unique redox properties (Karakoti et al., 2008).

Industrial Catalysis : Trovarelli et al. (1999) discussed cerium dioxide's utilization in industrial catalysis, including depollution of noxious compounds and wastewater treatment (Trovarelli, Leitenburg, Boaro, & Dolcetti, 1999).

Biostimulant in Agriculture : Ramírez-Olvera et al. (2018) found that cerium can function as a biostimulant in rice, enhancing germination and growth (Ramírez-Olvera, Trejo-Téllez, García-Morales, Pérez-Sato, & Gómez-Merino, 2018).

Safety And Hazards

未来方向

Cerium trichloride has been used in the development of innovative and eco-compatible catalysts for polyester synthesis . It has been employed for the synthesis of poly-(L-lactic acid), a compostable and biocompatible/bioresorbable polymer used for disposable products, biomedical applications, packaging film, in the automotive industry, for electronic device components, and for many other applications .

性质

IUPAC Name |

trichlorocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLVYHXQOHJDJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ce](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16651-27-7 (hexahydrate), 18618-55-8 (heptahydrate), 63938-95-4 (octahydrate) | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

246.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Fine powder, soluble in water; Heptahydrate: Colorless to yellow deliquescent crystals; [Merck Index] | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium chloride (CeCl3) | |

CAS RN |

7790-86-5 | |

| Record name | Cerium trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerous chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cerium chloride (CeCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B43996.png)